molecular formula C5H5Cl2NO2S B152813 Pyridine-4-sulfonyl chloride hydrochloride CAS No. 489430-50-4

Pyridine-4-sulfonyl chloride hydrochloride

Cat. No. B152813
M. Wt: 214.07 g/mol
InChI Key: ZBDTZCIVBAUGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-4-sulfonyl chloride hydrochloride is a chemical compound that has been the subject of various studies due to its utility in organic synthesis. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The sulfonyl chloride group attached to the pyridine ring makes it a versatile reagent for introducing sulfonate groups into other molecules or for facilitating various chemical transformations.

Synthesis Analysis

The synthesis of sulfonic acid-functionalized pyridinium chloride derivatives has been reported in several studies. These compounds are synthesized and characterized using various techniques such as FT-IR, 1H and 13C NMR, MS, and thermogravimetry . The synthesis often involves the introduction of a sulfonic acid group to the pyridine ring, followed by the formation of the corresponding chloride salt. These materials are then used as catalysts in different organic reactions, indicating their stability and reactivity under the reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including those with sulfonyl chloride groups, has been studied using spectroscopic methods and, in some cases, X-ray diffraction analysis . These studies provide detailed information on the bonding and geometry of the molecules. For instance, the crystal structures of related compounds such as pyridine-4-aldehyde thiosemicarbazone salts have been determined, revealing how the molecules interact in the solid state and the types of hydrogen bonds they form .

Chemical Reactions Analysis

Pyridine-4-sulfonyl chloride hydrochloride and its derivatives are used as catalysts in various chemical reactions. These include the synthesis of hexahydroquinolines , bis-coumarin derivatives , tetrasubstituted imidazoles , bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s , and tetrahydrobenzo[b]pyran derivatives . The reactions typically involve multi-component condensation or tandem reactions under solvent-free conditions, highlighting the efficiency and green chemistry aspects of using these catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-4-sulfonyl chloride hydrochloride derivatives are influenced by the presence of the sulfonic acid group. These compounds are generally soluble in polar solvents and exhibit good thermal stability . Their reactivity as catalysts suggests they have acidic properties, which is consistent with the presence of the sulfonic acid group. The reusability of these catalysts in multiple cycles also indicates their robustness and potential for industrial applications .

Relevant Case Studies

Several case studies demonstrate the application of pyridine-4-sulfonyl chloride hydrochloride derivatives in organic synthesis. For example, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using a related magnetic and reusable catalyst has been reported . Another study describes the preparation of pyrido[2,3-d:6,5-d]dipyrimidines using a novel catalyst derived from pyridine-4-sulfonyl chloride hydrochloride . These case studies illustrate the practical utility of these compounds in synthesizing a wide range of organic molecules.

Scientific Research Applications

Chemical Synthesis and Reactions

Pyridine sulfonyl chlorides, including Pyridine-4-sulfonyl chloride hydrochloride, serve as key intermediates in the synthesis of a wide range of organic compounds. For example, the reaction of pyridine-3-sulfonyl chloride with hydrazine yields hydrazides, which can be further converted into semicarbazides, hydrazones, and pyrazoles. These reactions are significant for the development of pharmaceuticals and agrochemicals due to the biological activity of the resulting compounds (Cremlyn et al., 1980).

Materials Science

In materials science, pyridine and sulfone moieties are incorporated into polymers to enhance their properties. A study by Xiao-Ling Liu et al. (2013) demonstrated the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone groups. These polymers exhibit high thermal stability, excellent mechanical properties, and low dielectric constants, making them suitable for high-performance applications in electronics and aerospace (Liu et al., 2013).

Catalysis

Sulfonic acid functionalized pyridinium chloride, a compound related to pyridine sulfonyl chlorides, has been utilized as an efficient catalyst in various organic transformations. For instance, it catalyzes the synthesis of hexahydroquinolines, a class of compounds with potential pharmacological activities, through a one-pot multi-component condensation reaction (Khazaei et al., 2013). Additionally, this catalyst has been used in the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, indicating its versatility and efficiency in facilitating complex chemical reactions (Moosavi‐Zare et al., 2013).

Analytical Applications

Pyridine sulfonyl chlorides can also find applications in analytical chemistry. For example, a study on the voltammetric analysis of pyridine-2-aldoxime methochloride utilized a poly(p-toluene sulfonic acid) modified electrode, highlighting the potential of pyridine sulfonic acid derivatives in developing sensitive and selective sensors for chemical analytes (Issac & Kumar, 2010).

Safety And Hazards

When handling pyridine-4-sulfonyl chloride hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It’s also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

pyridine-4-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDTZCIVBAUGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621847
Record name Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-4-sulfonyl chloride hydrochloride

CAS RN

489430-50-4
Record name Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-4-sulfonyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.